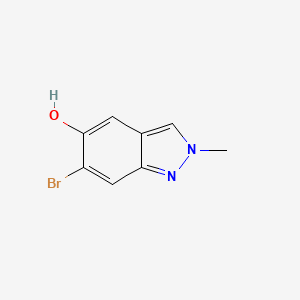

6-bromo-2-methyl-2H-indazol-5-ol

描述

Contextual Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery. mdpi.comijsrtjournal.commsesupplies.com An astonishingly high percentage, estimated to be over 85%, of all biologically active compounds feature a heterocyclic or a heterocycle-containing structure, with nitrogen heterocycles being the most prevalent. rsc.org In fact, approximately 59-60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle. mdpi.commsesupplies.com Their importance is underscored by their presence in a wide range of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs. mdpi.comnih.govnih.gov The ability of the nitrogen atoms within these rings to form hydrogen bonds with biological targets is a key factor contributing to their therapeutic efficacy. nih.gov

The structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's physicochemical properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com This versatility has made them a cornerstone of medicinal chemistry, with researchers continuously exploring new derivatives to address a multitude of diseases. ijsrtjournal.comnih.gov

Overview of Indazole Isomers and Their Research Relevance

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in different tautomeric forms, primarily 1H- and 2H-indazole. nih.govresearchgate.netnih.gov These isomers arise from the different possible positions of the single hydrogen atom on the two nitrogen atoms of the pyrazole ring. researchgate.netnih.gov The 1H-tautomer is generally the more thermodynamically stable form. nih.govnih.gov

Both 1H- and 2H-indazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. researchgate.netresearchgate.net These activities include anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.govnih.govnih.gov The specific isomer can significantly influence the biological activity and pharmacological profile of the compound. Differentiating between the N-1 and N-2 substituted isomers is a critical aspect of indazole research, often requiring sophisticated analytical techniques like UV derivative spectrophotometry for unambiguous structural assignment. tandfonline.com

Specific Focus on the 2H-Indazole Subclass and its Unique Attributes

The 2H-indazole subclass, while historically less studied than its 1H counterpart, has emerged as a particularly interesting pharmacophore. rsc.org Derivatives of 2H-indazole are found in numerous bioactive molecules and approved drugs, showcasing their therapeutic potential. rsc.orgresearchgate.net For instance, several kinase inhibitors used in cancer therapy, such as axitinib (B1684631) and pazopanib, feature the 2H-indazole core. nih.govresearchgate.net

The unique electronic and steric properties of the 2H-indazole scaffold contribute to its distinct biological activities. thieme-connect.de The development of synthetic methodologies to access diverse 2H-indazole derivatives has been a major focus of research, with techniques like copper-catalyzed one-pot reactions and photocatalytic C-H functionalization enabling the creation of novel compounds. acs.orgorganic-chemistry.org These advancements have opened new avenues for exploring the therapeutic applications of this versatile heterocycle.

Rationale for Investigating 6-bromo-2-methyl-2H-indazol-5-ol within the Indazole Family

The specific compound, this compound, presents a compelling case for investigation within the broader indazole family. The presence of a bromine atom at the 6-position and a hydroxyl group at the 5-position on the benzene ring, coupled with a methyl group on the nitrogen at the 2-position of the indazole core, suggests a molecule with potentially unique chemical and biological properties.

Halogen substitutions, such as the bromo group, are known to modulate the electronic properties and lipophilicity of a molecule, which can significantly impact its biological activity and pharmacokinetic profile. nih.gov The hydroxyl group can participate in hydrogen bonding, a crucial interaction for binding to biological targets. The methylation at the N-2 position directs the molecule to the 2H-indazole subclass, which, as previously mentioned, is a privileged scaffold in medicinal chemistry.

While specific research findings on this compound are not extensively detailed in the public domain, its structural features warrant further exploration. The synthesis of related bromo- and hydroxy-substituted indazoles has been reported, suggesting the feasibility of accessing this particular compound for further study. researchgate.netgoogle.com The investigation of this compound could lead to the discovery of novel compounds with potential therapeutic applications, further expanding the chemical space and biological understanding of the indazole family.

属性

IUPAC Name |

6-bromo-2-methylindazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-11-4-5-2-8(12)6(9)3-7(5)10-11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDVKAZOEWYONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Chemical Synthesis and Advanced Derivatization of 6 Bromo 2 Methyl 2h Indazol 5 Ol

Retrosynthetic Analysis of the 6-bromo-2-methyl-2H-indazol-5-ol Core

A retrosynthetic analysis of this compound reveals several potential disconnection pathways. The primary disconnection targets the N2-methyl bond, leading back to a 6-bromo-2H-indazol-5-ol intermediate. This simplification focuses the initial challenge on the formation of the substituted 2H-indazole core.

Further disconnection of the 2H-indazole ring itself suggests two main strategies based on the formation of the N-N bond and the cyclization event:

Cyclization of an ortho-substituted arene : This is a common and powerful strategy. The target molecule can be disconnected across the C7a-N1 and N1-N2 bonds. This leads back to an appropriately substituted ortho-substituted benzene (B151609) derivative, such as a 2-amino-4-bromo-5-hydroxybenzonitrile or a related precursor that can undergo diazotization and cyclization. Alternatively, a reductive cyclization approach points to a starting material like a 4-bromo-5-hydroxy-2-nitrobenzaldehyde derivative, which can be condensed with methylamine (B109427) to form a Schiff base, followed by cyclization. The Cadogan reaction, for instance, utilizes the reductive cyclization of o-nitrobenzylidene amines. organic-chemistry.orgnih.gov

N-functionalization of a pre-formed indazole : An alternative strategy involves the construction of a 6-bromo-1H-indazol-5-ol core first, followed by a regioselective N-methylation. Since the 1H-indazole tautomer is generally more stable, this route is often more accessible. nih.gov The key challenge then becomes controlling the methylation to occur at the N2 position instead of the more common N1 position. This requires specific catalytic systems or directing group strategies to achieve the desired regioselectivity. organic-chemistry.orgrsc.org

This analysis highlights that the synthesis can either build the fully substituted ring in a single cyclization cascade or construct a simpler indazole core and introduce the N2-substituent in a subsequent, regiocontrolled step.

Direct Synthetic Routes to this compound and its Positional Isomers

The direct synthesis of this compound (CAS 1403767-25-8) requires careful control of functional group compatibility and regioselectivity. sigmaaldrich.combldpharm.com The synthetic sequence often involves the use of protecting groups to shield reactive functionalities like the hydroxyl group during ring formation or functionalization steps.

Protecting groups are instrumental in multi-step organic synthesis. The tetrahydropyranyl (THP) group is a common choice for protecting hydroxyl groups due to its stability under many reaction conditions and its straightforward removal. In the context of synthesizing the target molecule, a THP-protected hydroxyl group would prevent unwanted side reactions during N-alkylation or other transformations.

The synthesis could commence with a commercially available substituted phenol, which is first protected with 3,4-dihydro-2H-pyran under acidic catalysis to form a THP ether. Subsequent steps would build the indazole ring onto this protected benzene derivative. The use of a THP protecting group has been documented in the synthesis of various substituted indazoles, such as 6-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol, underscoring the utility of this strategy. bldpharm.com Formation of the key intermediate, 6-bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol, would therefore be a crucial step, enabling subsequent functionalization before a final deprotection step.

The synthesis of 2H-indazoles is often complicated by the preferential formation of the thermodynamically more stable 1H-indazole isomer. nih.gov Therefore, methods that allow for the conversion of a 1H-indazole into a 2H-indazole, or that selectively produce the 2H isomer, are of high value.

Several modern synthetic methods achieve regioselective N2-functionalization of 1H-indazoles:

Copper-Catalyzed Cross-Coupling : A highly effective method involves a copper(I) chloride catalyzed C-N cross-coupling reaction between 1H-indazoles and diaryliodonium salts, which yields 2-substituted-2H-indazoles with complete N2-regiocontrol. rsc.org Mechanistic studies suggest the high regioselectivity arises from the specific nature of the catalyst system. rsc.org

Directed Alkylation : The use of specific reagents can favor N2-alkylation. For instance, reacting 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates in the presence of trifluoromethanesulfonic acid or copper(II) triflate can selectively produce 2-alkyl-2H-indazoles. organic-chemistry.org

These methods would allow a synthetic route to begin with the more readily accessible 6-bromo-5-hydroxy-1H-indazole, which could then be selectively methylated at the N2 position to furnish the desired 2H-indazole core.

The final stages of the synthesis typically involve functional group interconversions and the removal of protecting groups. If a THP group is used to protect the 5-hydroxyl moiety, it is typically cleaved under mild acidic conditions, for example, using methanolic sulfuric acid, to reveal the final product. nih.gov

If the synthesis starts from a precursor like a 3-alkoxy-2H-indazole, which can be formed via the Davis-Beirut reaction, a proto-dealkylation step is required. nih.gov Heating the 3-alkoxy-2H-indazole in methanolic sulfuric acid can remove the alkoxy group to yield a 1H-indazolone, which exists in tautomeric equilibrium with the 3-hydroxy-1H-indazole. nih.gov The sequence of bromination, methylation, and deprotection steps must be carefully orchestrated to prevent unwanted side reactions and ensure the correct final arrangement of substituents.

General Synthetic Methodologies for 2H-Indazole Ring Construction

A variety of synthetic methodologies have been developed for the construction of the 2H-indazole ring system, often relying on cyclization reactions of functionalized aromatic precursors. nih.gov

The formation of the 2H-indazole ring from ortho-substituted arenes is a cornerstone of indazole synthesis. These methods construct the heterocyclic ring directly onto a pre-functionalized benzene core. Notable examples include:

Reductive Cyclization (Cadogan Reaction) : This classic method involves the reductive cyclization of o-nitrobenzylidene amines, often using a phosphine (B1218219) reagent like triethyl phosphite (B83602). nih.gov This approach is robust but can require harsh conditions. escholarship.org

Transition Metal-Catalyzed Cyclizations : Modern methods often employ transition metals to facilitate C-H activation and C-N or N-N bond formation under milder conditions.

Rhodium(III) and Cobalt(III) Catalysis : Azobenzenes can react with aldehydes in the presence of rhodium(III) or cobalt(III) catalysts. acs.orgnih.gov This process involves ortho C-H bond activation of the azobenzene (B91143), addition to the aldehyde, and subsequent cyclization to form N-aryl-2H-indazoles. acs.orgnih.gov

Palladium and Copper Catalysis : Palladium catalysts can promote the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org Copper-catalyzed multicomponent reactions, for instance between a 2-bromobenzaldehyde, a primary amine, and sodium azide, provide a one-pot route to 2H-indazoles. organic-chemistry.org

[3+2] Dipolar Cycloaddition : A rapid and efficient synthesis involves the [3+2] dipolar cycloaddition of arynes (generated in situ) with sydnones. This method proceeds under mild conditions and produces 2H-indazoles in good to excellent yields without contamination from the 1H-isomer. nih.gov

Electrochemical Cyclization : An electrochemical approach can induce the cyclization of ortho-alkyl-substituted azobenzenes to yield 2H-indazoles without the need for chemical oxidants or catalysts. organic-chemistry.org

These diverse methods provide a powerful toolkit for chemists to construct the 2H-indazole core with a wide range of substituents.

Table 1: Selected General Methodologies for 2H-Indazole Synthesis

| Method | Starting Materials | Key Reagents/Catalysts | Description | Citations |

|---|---|---|---|---|

| Cadogan Cyclization | o-Nitrobenzaldehyde, Primary Amine | Triethyl phosphite (P(OEt)₃) | Reductive cyclization of an in situ formed Schiff base. | nih.govescholarship.org |

| Rhodium-Catalyzed C-H Activation | Azobenzene, Aldehyde | Rh(III) catalyst | C-H activation of azobenzene followed by cyclative capture with an aldehyde. | acs.org |

| Copper-Catalyzed 3-Component Reaction | 2-Bromobenzaldehyde, Primary Amine, Sodium Azide | Cu₂O nanoparticles | One-pot synthesis involving C-N and N-N bond formation. | organic-chemistry.org |

| [3+2] Dipolar Cycloaddition | Silylaryl triflate (Aryne precursor), Sydnone (B8496669) | TBAF | Cycloaddition between an aryne and a sydnone dipole. | nih.gov |

| Electrochemical Cyclization | ortho-Alkyl-substituted Azobenzene | Electrochemical cell | Oxidation-induced cyclization via benzylic C-H functionalization. | organic-chemistry.org |

| Palladium-Catalyzed Amination | N-Aryl-N-(o-bromobenzyl)hydrazine | Pd catalyst, t-Bu₃PHBF₄ | Intramolecular amination to form the pyrazole (B372694) ring. | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions for 2H-Indazole Formation

The construction of the 2H-indazole ring system has been significantly advanced by the use of transition-metal catalysis, which offers efficient and regioselective pathways. nih.gov These methods often involve the formation of crucial N-N and C-N bonds to assemble the bicyclic core.

Palladium-catalyzed reactions are prominent in 2H-indazole synthesis. One approach involves the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from readily available 2-bromobenzyl bromides and arylhydrazines. This process proceeds via a regioselective intermolecular N-benzylation, followed by an intramolecular N-arylation and subsequent oxidation. nih.gov Another palladium-catalyzed method involves the coupling of 2-halobenzonitriles with monosubstituted hydrazines, which undergoes a domino reaction sequence to yield 3-amino-2H-indazoles. chim.it

Copper-catalyzed reactions provide a versatile and economical alternative. A notable example is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP). nih.gov This method is effective for creating both C-N and N-N bonds in a single operation. nih.gov Similarly, copper(II) acetate (B1210297) can catalyze the reaction of 2-formylboronic acids with diazodicarboxylates, followed by ring closure to form 1N-alkoxycarbonyl indazoles, which can be precursors to 2H-indazoles. chim.it

Rhodium-catalyzed synthesis represents another powerful strategy. An efficient, one-step synthesis of substituted N-aryl-2H-indazoles has been developed via the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes. beilstein-journals.org This reaction is highly functional group-compatible and allows for the regioselective coupling of unsymmetrical azobenzenes. beilstein-journals.org

Table 1: Overview of Transition Metal-Catalyzed 2H-Indazole Syntheses

| Catalyst System | Starting Materials | Reaction Type | Key Features |

|---|---|---|---|

| Pd(OAc)₂, t-Bu₃PHBF₄, Cs₂CO₃ | 2-Bromobenzyl bromides, Arylhydrazines | N-Benzylation/N-Arylation | Direct, regioselective synthesis of 2-aryl-2H-indazoles. nih.gov |

| Cu₂O-NP | 2-Bromobenzaldehydes, Primary amines, NaN₃ | Three-Component Coupling | One-pot, ligand-free, green solvent (PEG 300). nih.gov |

| Rh(III) complexes | Azobenzenes, Aldehydes | C-H Activation/Cyclative Capture | One-step, highly functional group-compatible. beilstein-journals.org |

| Cu(OAc)₂ | 2-Formylboronic acids, Diazodicarboxylates | C-N Bond Formation/Cyclization | Two-step, one-pot procedure for 1N-alkoxycarbonyl indazoles. chim.it |

Regioselective Functionalization Approaches for 2H-Indazoles

Achieving regioselectivity is paramount in the synthesis and derivatization of indazoles, as mixtures of N1- and N2-substituted isomers are common. thieme-connect.de For the synthesis of this compound, selective N2-alkylation is a critical step.

Trifluoromethanesulfonic acid or copper(II) triflate can promote the N2-alkylation of 1H-indazoles using alkyl 2,2,2-trichloroacetimidates, providing the corresponding 2-alkyl-2H-indazoles with high selectivity. nih.govchemrxiv.org The reaction conditions, including the choice of solvent and base, significantly influence the N1/N2 product ratio in direct alkylation reactions. researchgate.net For instance, Mitsunobu reactions on certain 1H-indazoles have shown a strong preference for the formation of the N2-regioisomer. researchgate.net

Late-stage functionalization of the pre-formed 2H-indazole core via C-H activation is an efficient strategy for introducing molecular complexity. beilstein-journals.org The C3 position is particularly reactive towards functionalization. Methods for regioselective C3-functionalization include:

Halogenation: N-bromosuccinimide (NBS) is widely used for the regioselective bromination of the C3 position. researchgate.net

Arylation: Palladium-catalyzed direct C-H arylation provides a mild route to 2,3-diaryl indazoles. nih.gov

Sulfonylation and Sulfenylation: Electrochemical methods have been developed for the regioselective introduction of sulfonyl and arylthio groups at the C3 position. researchgate.netnih.gov

Functionalization can also be directed to other positions on the benzene ring, such as C7, often through halogenation followed by cross-coupling reactions. nih.gov

One-Step Protocols for Complex 2H-Indazole Derivatives

One-pot syntheses are highly desirable as they reduce the need for isolating intermediates, thereby improving efficiency and practicality. chemicalbook.com Several one-step protocols have been developed for the synthesis of complex 2H-indazole derivatives.

The Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates is a classic and effective method. A modern, one-pot variation involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by reductive cyclization using tri-n-butylphosphine to afford a wide range of substituted 2H-indazoles under mild conditions. thieme-connect.dechemicalbook.com

Another efficient one-pot strategy employs an organophosphorus-silane system. This method involves the phospholene-mediated N-N bond formation from functionalized 2-nitrobenzaldehydes and primary amines, where the phospholene oxide is recycled using organosilane reductants.

For hydroxy-substituted indazoles, similar to the target molecule, a one-pot azo coupling/SOCl₂-mediated intramolecular cyclization of 3-hydroxybenzyl alcohols and diazonium salts has been reported to produce 5-hydroxy 2H-indazoles in good yields without the need for transition metal catalysts or protecting groups.

Derivatization Strategies for the this compound Scaffold

The this compound scaffold offers three primary sites for chemical modification: the phenolic hydroxyl group, the bromo substituent, and other positions on the indazole nucleus.

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C5 position is a versatile handle for derivatization. Its acidic proton can be readily removed by a base, and the resulting phenoxide can act as a nucleophile in various reactions. Standard transformations for phenolic hydroxyl groups are applicable to the indazole scaffold, enabling the synthesis of a diverse library of derivatives.

O-Alkylation and Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation with a base such as sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., benzyl (B1604629) bromide, allyl bromide) or other alkylating agents like alkyl sulfonates. This modification can significantly alter the molecule's solubility and biological properties.

O-Acylation and Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) converts the hydroxyl group into an ester. This transformation is often used to create prodrugs or to modify the electronic properties of the aromatic ring.

Bioisosteric Replacement and Conjugation: In medicinal chemistry, phenolic hydroxyls are often sites of metabolic glucuronidation. The hydroxyl group on the indazole scaffold can be used as a point of attachment for conjugation to other molecules, such as sugars or polyethylene (B3416737) glycol (PEG), to modulate pharmacokinetic properties.

Modifications and Reactions Involving the Bromo Substituent

The bromo substituent at the C6 position is an exceptionally useful synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives. researchgate.net

Table 2: Representative Cross-Coupling Reactions at the Bromo Position

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | C-C (Aryl) |

| Sonogashira Coupling | Terminal alkynes | Pd(0)/Cu(I) co-catalysis | C-C (Alkynyl) |

| Heck Coupling | Alkenes | Pd(0) or Pd(II) catalysts | C-C (Alkenyl) |

| Buchwald-Hartwig Amination | Amines, amides, carbamates | Pd(0) complexes with specialized phosphine ligands | C-N |

| Stille Coupling | Organostannanes | Pd(0) catalysts | C-C (Aryl/Alkenyl) |

| Cyanation | Cyanide sources (e.g., Zn(CN)₂, KCN) | Pd(0) or Ni(0) catalysts | C-CN |

The Suzuki-Miyaura reaction is particularly common for modifying bromo-substituted indazoles, enabling the introduction of various aryl and heteroaryl groups. nih.gov For example, the palladium-catalyzed coupling of a C7-bromo-indazole with an arylboronic acid proceeds in moderate to good yields, demonstrating the feasibility of this transformation on the indazole core. nih.gov Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

Substitution and Functionalization at Other Positions of the Indazole Nucleus

Beyond the C5 and C6 positions, other sites on the indazole ring can be functionalized to further explore the chemical space around the scaffold.

The C3 position is a key site for derivatization. Direct C-H activation and functionalization at this position is a well-established strategy. beilstein-journals.org Visible light-promoted, transition-metal-free methods have been developed for the C3-carbamoylation of 2H-indazoles using oxamic acids. Other C3 modifications include halogenation, nitration, acylation, and arylation, significantly expanding the diversity of accessible analogues. beilstein-journals.orgresearchgate.net

The C7 position can also be selectively functionalized. For instance, direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved, with the resulting 7-bromoindazole serving as a substrate for subsequent palladium-mediated Suzuki-Miyaura reactions. nih.gov Metal-free halogenation using N-halosuccinimides (NCS or NBS) can also selectively introduce chloro or bromo substituents at the C7 position under controlled conditions.

Functionalization at the C4 position has also been reported. For example, a tin(II)-mediated alkoxylation has been observed to introduce a 4-ethoxy moiety during the reduction of a 7-nitro-1H-indazole. beilstein-journals.org These selective functionalizations at various points on the indazole nucleus are invaluable for fine-tuning the molecule's properties for specific applications.

Computational Chemistry and Theoretical Studies of 6 Bromo 2 Methyl 2h Indazol 5 Ol

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are instrumental in predicting the electronic structure and geometry of molecules. For 6-bromo-2-methyl-2H-indazol-5-ol, these computational methods offer a microscopic view of its characteristics.

Density Functional Theory (DFT) Investigations of Molecular Stability and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly useful for predicting the molecular stability and reactivity of compounds like this compound. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine key parameters that describe the molecule's reactivity. nih.gov

These calculations can predict the distribution of electron density, molecular electrostatic potential (MESP), and various reactivity descriptors. For instance, the MESP can identify the regions of the molecule that are electron-rich and susceptible to electrophilic attack, as well as electron-poor regions prone to nucleophilic attack. In a recent study on novel indazole derivatives, DFT analysis was used to determine the geometrical optimization of the molecules, which is crucial for understanding their stability. nih.gov

Table 1: Representative DFT-Calculated Reactivity Descriptors for a Substituted Indazole Derivative (Note: These are example values based on published data for similar compounds and are for illustrative purposes only.)

| Parameter | Value | Significance |

| Chemical Potential (µ) | -3.5 eV | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | 5.8 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.06 eV | Propensity to accept electrons. |

Analysis of Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring and the hydroxyl substituent, while the LUMO would be distributed across the aromatic system. The presence of the electron-withdrawing bromine atom and the electron-donating methyl and hydroxyl groups will influence the energies of these orbitals. A DFT computational study on a series of indazole derivatives revealed that compounds with the most substantial HOMO-LUMO energy gaps were the most stable. nih.gov

Table 2: Representative FMO Energies for a Substituted Indazole Derivative (Note: These are example values based on published data for similar compounds and are for illustrative purposes only.)

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.2 | Electron Donor |

| LUMO | -0.4 | Electron Acceptor |

| HOMO-LUMO Gap | 5.8 | Indicator of Chemical Stability and Reactivity |

Tautomerism and Isomerism of Indazole Systems: Theoretical Considerations

Indazole and its derivatives are known to exhibit annular tautomerism, which significantly influences their chemical and biological properties. nih.gov This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring.

Energetic Landscape of 1H- and 2H-Indazole Tautomers

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. Theoretical calculations have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net For the parent indazole molecule, MP2/6-31G** calculations have indicated that the 1H-tautomer is more stable by approximately 15 kJ·mol−1. nih.gov This energy difference suggests that the 1H form is the predominant tautomer in equilibrium. nih.gov The greater stability of the 1H-indazole is attributed to its benzenoid character, whereas the 2H-indazole has a less stable quinonoid structure. researchgate.net

Influence of Substituents on Tautomeric Equilibria

The position and nature of substituents on the indazole ring can have a profound impact on the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the relative stabilities of the 1H- and 2H-tautomers. researchgate.net

In the case of this compound, the presence of a methyl group at the N2 position effectively "locks" the molecule in the 2H-tautomer form, preventing the typical 1H/2H tautomerism. However, the hydroxyl group at position 5 introduces the possibility of keto-enol tautomerism. The equilibrium between the enol (5-hydroxy) and potential keto tautomers can be influenced by the electronic effects of the bromo and methyl substituents. The investigation of substituent effects on keto-enol equilibria in other systems has been successfully carried out using NMR spectroscopy and computational methods. ed.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These methods are crucial in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate. derpharmachemica.comnih.gov

For this compound, molecular docking could be employed to predict its binding to various biological targets. For instance, docking studies on other substituted indazole derivatives have identified potential interactions with enzymes like cyclooxygenase (COX) and various protein kinases. nih.gov In a study on substituted 4,5-dihydro-2H-indazole derivatives, docking poses for the most active compounds in the active site of human COX-2 enzyme were obtained to rationalize their anti-inflammatory activity. nih.gov Similarly, docking studies of other indazole derivatives against the aromatase enzyme have shown good binding affinities, suggesting their potential as therapeutic agents. derpharmachemica.com

A typical molecular docking workflow involves preparing the 3D structures of both the ligand and the target protein, followed by a search algorithm that explores possible binding poses of the ligand within the active site of the protein. The poses are then scored based on a scoring function that estimates the binding affinity.

Prediction of Binding Affinities and Modes

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net This method is instrumental in estimating the strength of the interaction, commonly expressed as binding affinity or a docking score. For this compound, molecular docking studies can be hypothetically performed against various therapeutic targets to predict its binding affinity and understand its interaction patterns.

A hypothetical docking study of this compound against a panel of kinases could yield binding energy predictions as shown in the table below. Such studies are crucial for prioritizing compounds for synthesis and biological testing. derpharmachemica.com

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -8.5 | MET120, LYS75 |

| Kinase B | -7.9 | ASP180, PHE178 |

| Kinase C | -6.2 | GLU95, VAL34 |

This table presents hypothetical data for illustrative purposes.

The outcomes of such docking studies for a series of indazole derivatives have been shown to correlate with their experimentally determined biological activities, underscoring the predictive power of this computational approach. rsc.orgnih.gov

Elucidation of Pharmacophoric Features

A pharmacophore is an abstract representation of the molecular features that are essential for a molecule to interact with a specific biological target. The elucidation of these features for this compound is critical for understanding its potential biological activity and for designing new, more potent analogs.

Based on the structure of this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor (the indazole nitrogen).

An aromatic ring feature (the indazole core).

A halogen bond donor or hydrophobic feature (the bromo substituent).

These features can be mapped in three-dimensional space to create a model that can be used to screen large virtual libraries for other molecules that fit the pharmacophoric requirements.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling

QSAR and cheminformatics modeling are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Activities

By synthesizing and testing a series of analogs of this compound with varied substituents at different positions, a dataset can be generated for QSAR modeling. nih.gov Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, can then be employed to build a predictive QSAR model.

A hypothetical QSAR equation for a series of indazole analogs might look like this:

pIC50 = c0 + c1LogP + c2TPSA + c3*MR

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP represents the lipophilicity of the molecule.

TPSA is the topological polar surface area.

MR is the molar refractivity.

c0, c1, c2, c3 are the regression coefficients.

Such models, once validated, can be used to predict the biological activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov

Virtual Screening and Library Design

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govbohrium.com Both ligand-based and structure-based virtual screening approaches can be utilized in the context of this compound.

In a ligand-based approach, the pharmacophore model of this compound would be used as a query to search for compounds with similar features in large chemical databases. nih.gov

In a structure-based approach, a library of compounds would be docked into the active site of a target protein, and the compounds would be ranked based on their predicted binding affinities.

The insights gained from these virtual screening campaigns can inform the design of focused combinatorial libraries of indazole derivatives with a higher probability of biological activity. The table below illustrates a hypothetical outcome of a virtual screening campaign, where a library of compounds is filtered based on docking scores and pharmacophore fit.

| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit Score | Predicted Activity |

| ZINC12345 | -9.2 | 0.95 | High |

| ZINC67890 | -8.7 | 0.88 | Medium |

| ZINC54321 | -7.1 | 0.75 | Low |

This table presents hypothetical data for illustrative purposes.

Through these computational strategies, the therapeutic potential of this compound and its derivatives can be systematically explored and optimized.

Biological and Pharmacological Investigations of 6 Bromo 2 Methyl 2h Indazol 5 Ol and Its Derivatives

General Overview of Indazole Biological Activities

Indazole derivatives are recognized for their wide spectrum of pharmacological activities. nih.gov They have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, anti-HIV, and anti-arrhythmic agents. nih.gov However, a significant portion of the research on indazoles has been concentrated on their application in oncology. Several indazole-based compounds, such as Niraparib, a PARP inhibitor used for ovarian, fallopian tube, and breast cancer, and Pazopanib, a tyrosine kinase inhibitor for renal cell carcinoma, are established anticancer drugs. nih.gov The 1H-indazole-3-amine structure, for instance, is known to be an effective hinge-binding fragment for kinases, a key interaction for inhibiting their activity. nih.gov The versatility of the indazole scaffold allows for substitutions that can modulate its biological effects, leading to the development of compounds with activities such as store-operated calcium entry (SOCE) blockade, which is relevant for autoimmune diseases. digitellinc.com

Enzyme Inhibition Profiling

The ability of indazole derivatives to inhibit various enzymes is a cornerstone of their therapeutic potential.

Kinase Inhibition Studies

Indazole derivatives have been extensively studied as inhibitors of a wide range of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov The indazole core serves as a scaffold for designing specific kinase inhibitors, including those targeting tyrosine kinases and serine/threonine kinases. nih.gov

For example, a series of 3-(pyrrolopyridin-2-yl)indazole derivatives demonstrated potent anti-proliferative effects on several human cancer cell lines, with some compounds showing IC50 values in the nanomolar range against cell lines like HL60 and HCT116. nih.gov Another derivative, N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea (B33335), was identified as a multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3. nih.gov Furthermore, novel 3-carboxamido-2H-indazole-6-arylamide derivatives have been synthesized as selective CRAF inhibitors with potent antiproliferative activity against melanoma cell lines. nih.gov

While specific studies on 6-bromo-2-methyl-2H-indazol-5-ol are not detailed in the provided results, the general activity of bromo-substituted indazoles suggests their potential as kinase inhibitors. For instance, 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol has been synthesized, indicating the exploration of bromo-indazoles in medicinal chemistry. nih.gov The 4-anilino-quin(az)oline scaffold, which can incorporate a 2-methyl-2H-1,2,3-triazole motif, has been shown to modulate kinome promiscuity, leading to both selective and broad-spectrum inhibitors. mdpi.com

Inhibition of Other Enzyme Targets

Beyond kinases, indazole derivatives have shown inhibitory activity against other critical enzymes.

HIV Protease: Cyclic ureas incorporating 3-aminoindazole P2/P2' groups have been identified as extremely potent inhibitors of HIV protease, with some showing a Ki value of less than 0.01 nM. nih.gov The development of these inhibitors showcases a significant success in structure-assisted drug design. nih.govresearchgate.net The indazole ring is a key component in these inhibitors, and its derivatives have been explored to improve antiviral activity. nih.gov The use of a 1,2,3-triazole as a peptide surrogate in HIV-1 protease inhibitors further demonstrates the versatility of azole-containing scaffolds in drug design. researchwithrutgers.com

DNA Replication-Initiation Proteins: In the context of bacterial replication, the protein DnaD is essential for the initiation of DNA replication in Bacillus subtilis. nih.gov While the provided information does not directly link indazole derivatives to the inhibition of DnaD, the exploration of small molecules that interfere with DNA replication is an active area of research.

Other Enzymes: Indazole derivatives have also been investigated as inhibitors of other enzymes. For example, a series of 3-substituted 1H-indazoles were found to be potent inhibitors of the IDO1 enzyme. nih.gov Additionally, N-alkylated indazole chloroacetamidine derivatives have been identified as potential inhibitors of protein arginine deiminase 4 (PAD4). nih.gov

Antiproliferative and Anticancer Efficacy

The antiproliferative and anticancer properties of indazole derivatives are well-documented.

In vitro Cell Line Cytotoxicity Assays

Numerous studies have demonstrated the cytotoxic effects of indazole derivatives against a variety of human cancer cell lines.

One study reported a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. nih.govrsc.org Another series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov Compound 6o from this series exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 μM and showed selectivity for cancer cells over normal cells. nih.gov

Similarly, 6-bromo quinazoline (B50416) derivatives have been shown to be cytotoxic agents against MCF-7 and SW480 cancer cell lines. nih.gov While not indazoles, these findings for a related bromo-substituted heterocyclic scaffold suggest the potential for bromo-indazole derivatives to exhibit similar activities.

Interactive Table: In vitro Cytotoxicity of Indazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indazole derivative 2f | Multiple cancer cell lines | 0.23–1.15 | nih.govrsc.org |

| 1H-indazole-3-amine derivative 6o | K562 (chronic myeloid leukemia) | 5.15 | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivative 93 | HL60 | 0.0083 | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivative 93 | HCT116 | 0.0013 | nih.gov |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea 97 | 12 human cancer cells | 1.12 - 6.84 | nih.gov |

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

The anticancer effects of indazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

For instance, an indazole derivative, compound 2f , was found to dose-dependently promote apoptosis in the 4T1 breast cancer cell line. nih.govrsc.org This was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2, key proteins involved in the apoptotic pathway. nih.govrsc.org The compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further indicating the induction of apoptosis through the mitochondrial pathway. nih.govrsc.org

Another indazole derivative, compound 6o , was shown to affect apoptosis and the cell cycle, potentially by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway in a concentration-dependent manner. nih.gov The p53 protein is a critical tumor suppressor that can trigger cell cycle arrest and apoptosis. nih.gov Studies on other compounds have shown that they can induce cell cycle arrest at the G2/M phase in cancer cells. taylorandfrancis.com

Specific Efficacy against Various Cancer Cell Lines

Indazole derivatives have been the subject of extensive research for their potential as anti-cancer agents, with several compounds approved by the FDA for cancer treatment. nih.govrsc.orgresearchgate.net Research into derivatives of the indazole scaffold has identified compounds with potent growth-inhibitory activity against a range of cancer cell lines. nih.govrsc.org

One noteworthy derivative, compound 2f , demonstrated significant antiproliferative activity across several cancer cell lines. nih.govrsc.orgresearchgate.net In studies, this compound effectively inhibited the proliferation and colony formation of the 4T1 breast cancer cell line. nih.govrsc.org The mechanism of action for compound 2f in 4T1 cells was found to be dose-dependent apoptosis, linked to the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.govrsc.org Furthermore, it was observed to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in these cells. nih.govrsc.org

The table below summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines, with efficacy measured by the half-maximal inhibitory concentration (IC₅₀).

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2f | 4T1 (Breast Cancer) | 0.23 | nih.govrsc.org |

| 2f | MCF-7 (Breast Cancer) | 1.15 | nih.gov |

| 2f | HCT116 (Colon Cancer) | 0.45 | nih.gov |

| 2f | A549 (Lung Cancer) | 0.54 | nih.gov |

| 2f | HepG2 (Liver Cancer) | 0.86 | nih.gov |

| 8a (Quinazoline Derivative) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | nih.gov |

| 8a (Quinazoline Derivative) | SW480 (Colon Cancer) | 17.85 ± 0.92 | nih.gov |

Antimicrobial and Antifungal Activity Evaluations

The therapeutic potential of indazole derivatives extends to antimicrobial and antifungal applications, addressing the growing challenge of drug resistance. nih.govnih.gov

Derivatives of the indazole nucleus have demonstrated notable activity against a variety of bacterial pathogens. nih.gov In one study, synthesized N-methyl-3-aryl indazoles were tested against several bacterial strains. orientjchem.org Compounds 5a , 5b , 5i , and 5j showed significant inhibitory activity. orientjchem.org Specifically, compounds 5j , 5a , and 5h were active against Bacillus megaterium, while compounds 5i , 5f , and 5a showed superior activity against Xanthomonas campestris. orientjchem.org Other research has highlighted the efficacy of 2H-indazole derivatives against Salmonella enterica serovar Typhi. nih.govresearchgate.net

The following table details the antimicrobial activity of selected indazole derivatives against various bacterial strains.

| Compound | Bacterial Strain | Activity (Zone of Inhibition in cm) | Reference |

|---|---|---|---|

| 5a | Bacillus megaterium | 1.5 | orientjchem.org |

| 5h | Bacillus megaterium | 1.2 | orientjchem.org |

| 5j | Bacillus megaterium | 1.6 | orientjchem.org |

| 5a | Xanthomonas campestris | 2.1 | orientjchem.org |

| 5f | Xanthomonas campestris | 2.2 | orientjchem.org |

| 5i | Xanthomonas campestris | 2.3 | orientjchem.org |

The scope of indazole's biological activity includes antifungal properties. Studies have shown that certain 2,3-diphenyl-2H-indazole derivatives, such as compounds 18 and 23 , exhibit in vitro growth inhibition against Candida albicans and Candida glabrata. nih.govresearchgate.net Similarly, a study of N-methyl-3-aryl indazoles reported activity against Candida albicans. orientjchem.org Research on related 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives also found antifungal activity against Aspergillus niger and Pencillium chrysogenium. researchgate.net

To combat antimicrobial resistance, developing compounds with novel mechanisms of action is crucial. nih.gov For indazole derivatives, one of the proposed mechanisms is the inhibition of bacterial DNA gyrase, a clinically validated target. nih.gov Specifically, a class of indazole derivatives has been identified as potent inhibitors of the GyrB subunit of DNA gyrase. nih.gov This inhibition offers a pathway to overcome the widespread cross-resistance seen with fluoroquinolones, which target the GyrA subunit. nih.gov

Neuroprotective Studies and Mechanisms (Derived from Related Indole (B1671886)/Indazole Analogs)

Indole and indazole analogs have emerged as promising candidates for the development of agents to treat neurodegenerative diseases. mdpi.comnih.gov Their neuroprotective effects are attributed to multiple mechanisms.

One key mechanism is the mitigation of oxidative stress, a critical factor in neurodegeneration. Indole derivatives like melatonin (B1676174) can scavenge free radicals and enhance endogenous antioxidant defenses. Another significant mechanism is the inhibition of protein misfolding and aggregation, which are hallmarks of diseases like Alzheimer's and Parkinson's. Compounds such as indirubin, a bis-indole alkaloid, have been shown to interfere with the fibrillation of amyloid-beta and alpha-synuclein.

Furthermore, these compounds can exert anti-inflammatory effects by modulating the immune response in the central nervous system and reducing the production of pro-inflammatory cytokines. mdpi.com Some indole and indazole-piperazine pyrimidine (B1678525) derivatives have demonstrated the ability to inhibit the M1 polarization of microglia, which is associated with neuroinflammation, and promote the protective M2 phenotype. nih.gov Other neuroprotective actions include supporting mitochondrial function and inhibiting cholinesterases to improve neurotransmission. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies for Indazole Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency of indazole derivatives and guiding the design of new therapeutic agents. nih.govresearchgate.net For anticancer applications, SAR studies have revealed that modifications at various positions on the indazole ring significantly influence activity. nih.gov For instance, in a series of indazole derivatives, substitutions at the C3 and C6 positions were critical. nih.gov Retaining a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group at the C6 position while modifying the substituent at the C3 position led to compounds with potent growth inhibitory activity against several cancer cell lines. nih.gov Adding a chlorine atom to the styryl group at C3, however, was found to reduce the compound's potency. nih.gov

In the context of antimicrobial activity, SAR has been guided by structure-based drug design targeting the bacterial GyrB subunit. nih.gov Optimization of a pyrazolopyridone hit led to the discovery of indazole derivatives with excellent enzymatic and antibacterial activity. nih.gov This highlights how targeted modifications to the indazole scaffold can enhance specific biological activities.

Impact of Bromine Substitution on Biological Activity

The introduction of a bromine atom onto a pharmacologically active scaffold can significantly modulate its biological properties. In the context of indazole derivatives, bromine substitution, particularly at the 6-position, has been shown to influence the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can affect its interaction with biological targets. researchgate.net

Research on various bromo-substituted indazoles has highlighted their potential in different therapeutic areas. For instance, a series of novel 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities. sigmaaldrich.com Among the screened compounds, certain derivatives showed higher inhibitory activity on the viability of liver cancer cells when compared to the standard drug methotrexate. sigmaaldrich.com This suggests that the presence of the 6-bromo-indazole core is compatible with potent anticancer activity.

In the realm of antimicrobial agents, the incorporation of bromine into the indazole structure has also been explored. Studies on 6-bromo-1H-indazole bearing 1,2,3-triazole analogues have demonstrated moderate to good antimicrobial efficacy against various bacterial and fungal strains. researchgate.net The bromine atom at the 6-position is thought to enhance the compound's ability to penetrate bacterial cells by altering its lipophilicity and electronic properties, potentially leading to improved interaction with bacterial targets. researchgate.net

Furthermore, in the development of serotonin (B10506) receptor agonists, bromo-substituted indazoles have been investigated. For example, a 6-bromo-substituted tetrahydropyridine-indazole derivative was synthesized and evaluated for its activity at serotonin 5-HT2 subtypes. nih.gov While direct comparisons with non-brominated analogs were part of a broader structure-activity relationship (SAR) study, the inclusion of bromine is a common strategy to explore its effects on receptor affinity and selectivity. nih.gov

The following table summarizes the biological activities of some bromo-substituted indazole derivatives, illustrating the diverse pharmacological potential imparted by bromine substitution.

| Compound/Derivative Class | Biological Activity | Research Findings |

| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides | Anticancer, Antiangiogenic, Antioxidant | Certain derivatives showed higher inhibitory activity against liver cancer cells than methotrexate. sigmaaldrich.com |

| 6-bromo-1H-indazole bearing 1,2,3-triazole analogues | Antimicrobial | Exhibited moderate to good inhibition against various bacterial and fungal strains. researchgate.net |

| 6-Bromo-tetrahydropyridine-indazole derivative | Serotonin 5-HT2 Receptor Agonism | Synthesized and evaluated as part of an SAR study on serotonin receptor ligands. nih.gov |

These findings collectively suggest that the bromine atom at the 6-position of the indazole ring is a key determinant of biological activity, influencing potency and the spectrum of therapeutic potential.

Role of the Hydroxyl Group in Pharmacological Effects

The hydroxyl group is a critical functional group in medicinal chemistry, often involved in hydrogen bonding interactions with biological targets, which can significantly enhance binding affinity and specificity. The presence of a hydroxyl group at the 5-position of the indazole ring, as in this compound, is expected to play a crucial role in its pharmacological effects.

While direct studies on this compound are limited, the importance of hydroxyl groups on the indazole scaffold can be inferred from related compounds. For instance, the synthesis of 5,6-dihydroxy-1H-indazole has been reported, highlighting the chemical accessibility of hydroxylated indazoles. organic-chemistry.org In a review of the synthetic strategies and structure-activity relationships of YC-1, a 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, the hydroxymethyl group was found to be a key feature for its biological activity. nih.gov

In the context of serotonin receptor agonists, the direct indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) was synthesized and evaluated. nih.gov The methoxy (B1213986) group at the 5-position of the indole ring in 5-MeO-DMT is a known contributor to its potent activity. The corresponding 5-hydroxyindole (B134679) (serotonin) is the endogenous ligand for these receptors, underscoring the importance of the hydroxyl/methoxy group at this position for receptor interaction. It is plausible that a 5-hydroxyl group on an indazole ring could similarly influence receptor binding and activation.

The hydroxyl group can also influence the metabolic profile of a compound. For example, cytochrome P450 enzymes, which are involved in drug metabolism, often target hydroxyl groups for further modification. researchgate.net The position of the hydroxyl group can therefore affect the compound's pharmacokinetic properties.

The potential interactions and effects of the 5-hydroxyl group are summarized in the table below, based on general principles and findings from related compounds.

| Feature | Potential Role in Pharmacological Effects |

| Hydrogen Bonding | Can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in target proteins (e.g., enzymes, receptors). |

| Polarity and Solubility | Increases the polarity of the molecule, which can affect its solubility and pharmacokinetic properties. |

| Metabolic Site | Can be a site for metabolic transformations such as glucuronidation or sulfation, influencing the compound's half-life and clearance. |

| Bioisosteric Replacement | The indazole-5-ol moiety can be considered a bioisostere of other phenolic structures found in biologically active molecules, such as tyrosine or serotonin. nih.gov |

Further research is needed to specifically elucidate the role of the 5-hydroxyl group in the biological activity of this compound.

Influence of N-Methyl Substitution on Biological Profiles

The position of substitution on the indazole nitrogen atoms (N1 or N2) significantly impacts the biological and pharmacological properties of the resulting derivatives. The compound in focus, this compound, features a methyl group at the N2 position, which distinguishes it from its N1-methylated isomer and the parent N-unsubstituted indazole.

Studies comparing 1H- and 2H-alkylated indazoles have revealed substantial differences in their biological activities. For example, in the field of synthetic cannabinoids, indazole derivatives with an alkyl substituent at the 1-position are potent agonists of cannabinoid receptors CB1 and CB2. nih.gov In contrast, the corresponding 2-alkyl-2H-indazole regioisomers demonstrate significantly lower potency, often exhibiting only micromolar agonist activities. nih.gov This highlights the critical role of the N-alkylation position in determining cannabimimetic activity.

In a study of indazole analogs of 5-MeO-DMT as serotonin receptor agonists, both 1-methyl and 2-methyl indazole derivatives were synthesized and evaluated. nih.govsemanticscholar.org The results indicated that both N-methylated regioisomers exhibited activity, but with differing potencies and selectivities across the 5-HT2 receptor subtypes. semanticscholar.org This again underscores that the placement of the methyl group on the indazole nitrogen is a key determinant of the pharmacological profile.

The N-methylation also affects the physicochemical properties of the indazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. nih.gov N-substitution prevents tautomerization and locks the molecule into either the 1-substituted or 2-substituted form, each with a distinct electronic distribution and dipole moment, which can lead to different interactions with biological targets.

The following table summarizes the influence of N-methyl substitution on the biological profiles of indazole derivatives based on available research.

| Isomer | Biological Activity Context | Research Findings |

| 1-Alkyl-1H-indazole | Synthetic Cannabinoids | High potency agonists at CB1 and CB2 receptors. nih.gov |

| 2-Alkyl-2H-indazole | Synthetic Cannabinoids | Low potency (micromolar) agonists at CB1 and CB2 receptors. nih.gov |

| 1-Methyl-indazole | Serotonin Receptor Agonists | Active at 5-HT2 receptors with a specific potency and selectivity profile. nih.govsemanticscholar.org |

| 2-Methyl-indazole | Serotonin Receptor Agonists | Also active at 5-HT2 receptors, but with a different potency and selectivity profile compared to the 1-methyl isomer. semanticscholar.org |

Medicinal Chemistry and Drug Discovery Applications of 6 Bromo 2 Methyl 2h Indazol 5 Ol

Strategic Use as a Heterocyclic Building Block in Synthesis

The compound 6-bromo-2-methyl-2H-indazol-5-ol serves as a highly valuable heterocyclic building block in the synthesis of more complex drug candidates. Its utility stems from the reactivity of its functional groups: the bromine atom at the 6-position and the hydroxyl group at the 5-position. The bromine atom is particularly useful as it provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the exploration of the chemical space around the indazole core to build extensive compound libraries.

The 2-methyl substitution on the indazole ring is significant as it resolves the tautomerism typically seen in 1H-indazoles, fixing the scaffold's geometry and influencing its interaction with biological targets. nih.gov The synthesis of N2-substituted indazoles can be challenging, often resulting in mixtures of N1 and N2 regioisomers, which makes a pre-formed building block like this compound particularly advantageous. google.com The hydroxyl group at the 5-position can be readily converted into other functionalities, such as ethers or esters, or used as a hydrogen bond donor to interact with a protein target. The availability of this and related functionalized indazoles as chemical reagents facilitates their use in drug discovery programs. bldpharm.combldpharm.combldpharm.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are crucial strategies in modern drug design aimed at discovering new lead compounds, improving physicochemical or pharmacokinetic properties, and navigating existing patent landscapes. nih.govresearchgate.netnih.gov Bioisosterism involves substituting a functional group or a whole scaffold with another that retains similar biological activity. researchgate.net The indazole ring itself is often considered a bioisostere of other bicyclic aromatic systems like indole (B1671886) or benzimidazole, which are common in bioactive molecules.

The this compound scaffold can be employed in scaffold hopping to replace a different core in a known active compound, with the goal of creating a novel chemotype with improved properties. scispace.com For instance, if a lead compound contains an indole ring crucial for activity, replacing it with the 2H-indazole core might maintain the key pharmacophoric features while potentially improving metabolic stability or solubility.

Within the this compound scaffold itself, the substituents can be subjected to bioisosteric replacement. researchgate.net

The bromine atom can be replaced with other halogens (Cl, F) or a cyano group (-CN) to modulate electronic properties and target interactions.

The hydroxyl group (-OH) is a classic hydrogen bond donor and can be bioisosterically replaced with groups like an amine (-NH2), a thiol (-SH), or even a small amide to probe the binding pocket of a target protein.

The methyl group (-CH3) at the N2 position could be swapped for other small alkyl groups (e.g., ethyl, cyclopropyl) to explore steric limits within a binding site.

These strategies allow medicinal chemists to systematically modify the lead structure to optimize its drug-like properties. researchgate.net

Lead Optimization Efforts for Enhanced Efficacy and Selectivity

Lead optimization is the iterative process of modifying a biologically active compound to improve its primary characteristics, such as potency, selectivity, metabolic stability, and bioavailability. For a lead compound containing the this compound core, optimization efforts would focus on systematically altering its structure to enhance its performance.

A key aspect of this process is establishing a Structure-Activity Relationship (SAR), where changes in the chemical structure are correlated with changes in biological activity. For example, using the bromine atom as a reactive handle, a series of derivatives can be synthesized via cross-coupling reactions to explore the effect of different substituents at the 6-position. This is a common strategy for many heterocyclic scaffolds. beilstein-journals.org

Selectivity is another critical parameter, especially for targets like protein kinases, where off-target inhibition can lead to toxicity. acs.org The substitution pattern on the indazole ring plays a crucial role in determining selectivity. For instance, in the development of Aurora kinase inhibitors, specific substitutions on the indazole scaffold led to compounds with high selectivity for either Aurora A or Aurora B subtypes. nih.gov Similarly, modifications to this compound, such as etherification of the 5-hydroxyl group or introduction of diverse groups at the 6-position, would be a rational approach to steer the molecule's binding preference towards the desired target and away from anti-targets.

Analysis of Patent Literature for Indazole-Based Therapeutics

The indazole scaffold is of great pharmacological importance and is a core structure in numerous patented therapeutic agents, particularly in the fields of oncology and inflammation. nih.gov A review of patent literature reveals significant interest in developing novel indazole-based molecules for various therapeutic applications. nih.gov

Protein kinases are a major class of drug targets, and numerous kinase inhibitors have been approved for treating cancer and other diseases. nih.gov The patent literature shows a strong trend towards the development of indazole-based kinase inhibitors. A significant number of these patented compounds feature substitution at the 5-position of the indazole ring. nih.gov This position often serves as a key attachment point for side chains that occupy specific pockets in the kinase active site, influencing both potency and selectivity.

For example, patents describe 5-substituted indazole derivatives as inhibitors of various kinases, including Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), and Janus Kinases (JAK). google.com More recently, patents have been filed for indazole-substituted compounds as selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for neurodegenerative diseases like Parkinson's and Alzheimer's. acs.org In many of these patented series, the substituent at the 5-position is crucial for achieving the desired biological profile, highlighting the strategic importance of building blocks like this compound, which has a hydroxyl group at this key position.

Table 1: Examples of Patented Indazole-Based Kinase Inhibitors

| Patent Number | Target Kinase(s) | General Structure/Features | Therapeutic Area |

| US8299057B2 | Multiple Kinases | Substituted Indazole Derivatives | Cancer, Inflammatory Diseases |

| US10738037B2 | Multiple Kinases | Crystalline Form of a specific Indazole derivative | Cancer |

| WO2024182689A1 | LRRK2 G2019S mutant | Indazole/Azaindazole-Substituted Cyclopentapyrroles | CNS Disorders (e.g., Parkinson's) acs.org |

| MX2009013213A | GSK-3, ROCK, JAK, etc. | 5-heteroaryl substituted indazoles | Multiple |

Patent literature is a rich source of information on synthetic routes used to prepare active pharmaceutical ingredients. beilstein-journals.org Patents for indazole-based therapeutics often disclose various methods for constructing the core heterocycle and introducing the required substituents. google.com

Common synthetic strategies for the indazole core include the cyclization of appropriately substituted aromatic precursors. nih.gov For instance, methods may involve the reaction of an aromatic aldehyde with a nitrogen source to form a nitroso intermediate, which is then reduced and cyclized to form the indazole ring. google.com Other approaches include intramolecular C-H amination reactions of ketone hydrazones or N-N bond formation from o-aminobenzonitriles. nih.gov

For the synthesis of specifically N2-substituted indazoles like this compound, direct and selective alkylation of a 1H-indazole precursor is often challenging due to the formation of N1- and N2-isomeric mixtures. google.com Therefore, patented syntheses may involve more complex, multi-step sequences that install the N2-substituent regioselectively or rely on chromatographic separation of isomers. These disclosures are critical for understanding how these important scaffolds are assembled on an industrial scale. google.com

Future Research Trajectories and Unexplored Avenues for 6 Bromo 2 Methyl 2h Indazol 5 Ol

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and approved pharmaceuticals. nih.gov As a specific derivative, 6-bromo-2-methyl-2H-indazol-5-ol represents a promising, yet underexplored, chemical entity. Its structural features—a brominated benzene (B151609) ring, an N-methylated pyrazole (B372694) ring, and a phenolic hydroxyl group—offer multiple avenues for chemical modification and biological investigation. The following sections outline key future research directions that could unlock the full potential of this compound and its analogs.

常见问题

Basic: What are the recommended synthetic routes for 6-bromo-2-methyl-2H-indazol-5-ol, and how can purity be ensured?

Methodological Answer:

A common approach involves bromination of a pre-functionalized indazole precursor. For example, starting with 2-methyl-2H-indazol-5-ol, electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetic acid) under controlled temperature (0–25°C) can introduce bromine at the 6-position . To protect the hydroxyl group during synthesis, tert-butyldimethylsilyl (TBS) ether protection is recommended to prevent side reactions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Purity (>98%) is validated via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and NMR spectroscopy (comparison of integration ratios for protons) .

Advanced: How can regioselectivity challenges in bromination of 2-methyl-2H-indazol-5-ol be addressed?

Methodological Answer:

Regioselective bromination at the 6-position requires careful control of reaction conditions. Computational modeling (e.g., DFT calculations) can predict electron density distribution, identifying the 6-position as the most electrophilic site due to the electron-donating hydroxyl group at C5 and the indazole ring’s resonance effects . Experimentally, using a directing group (e.g., temporary protection of the hydroxyl group as a silyl ether) or a Lewis acid catalyst (e.g., FeCl₃) can enhance selectivity. Reaction monitoring via TLC or in-situ IR spectroscopy helps optimize stoichiometry and reaction time to minimize over-bromination .

Basic: What spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) are used to verify substituent positions. Key signals include the hydroxyl proton (δ 9.8–10.2 ppm, broad) and methyl group (δ 2.5–2.7 ppm, singlet) .

- XRD : Single-crystal X-ray diffraction (via SHELX-97) confirms the planar indazole core and substituent geometry. Crystallization in ethanol/dichloromethane (1:1) at 4°C often yields suitable crystals. Hydrogen bonding between the hydroxyl and adjacent nitrogen atoms is a critical packing motif .

- HRMS : High-resolution mass spectrometry (ESI+) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 257.0 for C₈H₈BrN₂O) .

Advanced: How should researchers resolve contradictory literature data on the compound’s stability under acidic conditions?

Methodological Answer:

Contradictions may arise from differences in experimental setups. A systematic study should:

- Vary pH : Test stability in buffered solutions (pH 1–7) at 25°C and 37°C.

- Monitor degradation : Use HPLC at intervals (0, 24, 48 hrs) to quantify decomposition products (e.g., demethylation or hydroxyl group oxidation).

- Characterize byproducts : LC-MS/MS and 2D NMR (COSY, HSQC) identify structural changes.

- Replicate conditions : Compare results against conflicting studies (e.g., solvent purity, oxygen exposure). Statistical tools like ANOVA assess significance of discrepancies .

Basic: What is the role of the hydroxyl group in modulating the compound’s reactivity and intermolecular interactions?

Methodological Answer:

The C5 hydroxyl group:

- Enhances solubility : Hydrogen bonding with polar solvents (e.g., water, DMSO) improves aqueous compatibility.

- Directs electrophilic substitution : Activates the ring for bromination at C6 via resonance and inductive effects.

- Influences crystal packing : Forms hydrogen bonds with adjacent molecules (e.g., N1 of indazole), stabilizing the crystal lattice. This is critical for XRD analysis .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition. For this compound, the hydroxyl group reduces logP (~2.1), suggesting moderate membrane permeability.

- Docking studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) identifies potential binding sites. The bromine atom’s steric bulk may hinder interactions in narrow active sites .

Basic: What experimental design considerations are critical for studying the compound’s antioxidant activity?

Methodological Answer:

- Assay selection : Use DPPH radical scavenging and FRAP assays to measure electron-donating capacity. Include controls (e.g., ascorbic acid) for baseline comparison.

- Concentration gradients : Test 0.1–100 µM ranges to establish dose-response curves.

- Triplicate runs : Ensure statistical validity via Student’s t-test (p < 0.05).

- Interference checks : Confirm the bromine atom does not quench fluorescence in fluorometric assays .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- DoE (Design of Experiments) : Use software (e.g., JMP) to optimize variables (temperature, solvent ratio, catalyst loading). For bromination, a central composite design identifies optimal NBS equivalents (1.05–1.2 eq) and reaction time (2–4 hrs).

- Flow chemistry : Continuous flow systems improve heat dissipation and mixing, reducing side products.

- In-line analytics : PAT (Process Analytical Technology) tools like ReactIR monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。